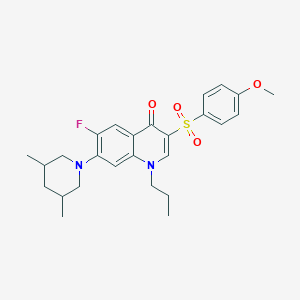

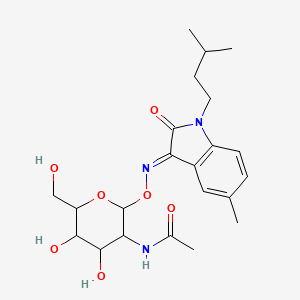

![molecular formula C27H25NO4 B2526995 3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866016-75-3](/img/structure/B2526995.png)

3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one" is a complex organic molecule that appears to be related to the quinoline family, which is known for its applications in medicinal chemistry and material science. Quinoline derivatives have been extensively studied due to their diverse biological activities and their potential use in various applications, including as fluorophores, in dye synthesis, and as pharmaceutical agents .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods, including cyclization reactions, coupling with diazotized compounds, and reactions with aldehydes, ketones, or amides. For instance, the synthesis of 6-methoxy-4-quinolone, a related compound, involves the oxidation of 5-methoxyindole-3-acetic acid . Similarly, 4-hydroxybenzo[h]quinolin-2-(1H)-one is synthesized from the cyclocondensation of specific amides or acids . The synthesis of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones and 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones involves the reaction of hydrazino derivatives with ketones or aldehydes . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for "3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted with various functional groups to achieve desired properties. For example, the introduction of methoxy groups has been shown to influence the fluorescence characteristics of the molecule . The crystal structure of related compounds can be determined using X-ray single-crystal diffraction, and their molecular conformations can be studied using spectroscopic methods such as NMR . Theoretical studies, including DFT calculations, can provide insights into the reactivity and stability of these molecules .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including annulation, amidation, and cyclization, to form complex structures with specific properties . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. For example, the presence of electron-donating or electron-withdrawing groups can affect the color properties of azo dyes derived from quinoline compounds . The chemical stability of these molecules is also an important consideration, as it can impact their suitability for applications such as fluorescent labeling .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. For instance, the introduction of methoxy groups can enhance the fluorescence intensity and stability of the molecule . The solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from quinoline compounds have been studied, indicating that the polarity of the solvent can influence the absorption properties . The pharmacological properties of some quinoline derivatives, such as their analgesic and anti-inflammatory activities, have been evaluated, showing that specific substitutions can lead to compounds with significant biological activity and low ulcerogenic potential . Additionally, the antimicrobial activities of quinoline derivatives have been investigated, with some compounds exhibiting significant antibacterial and antifungal activity .

科学的研究の応用

Synthesis Techniques and Structural Derivations

Practical and Large-Scale Synthesis : A study highlights efficient synthesis methods suitable for large-scale production of structurally related quinoline derivatives, utilizing affordable starting materials and yielding high-purity products through a sequence of well-established reactions (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Facile Synthesis of Quinoline Derivatives : Another research presents the synthesis of quinoline derivatives, demonstrating the adaptability of the quinoline scaffold for functionalization and derivatization, which could be relevant for the synthesis and modification of the compound (Manoj & Prasad, 2010).

Potential Biological Activities

Antimycobacterial Activity : A study investigates the synthesis and antimycobacterial activity of benzopyrazolo[3,4-b]quinolindiones, indicating that structurally related quinoline derivatives may possess significant antimicrobial properties (Quiroga et al., 2014).

Antiproliferative Properties : Research on lakshminine and related oxoisoaporphine derivatives, including quinoline-based compounds, explores their synthesis and antiproliferative testing, suggesting potential anticancer activities of similar compounds (Castro-Castillo et al., 2010).

特性

IUPAC Name |

3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c1-4-32-21-10-8-20(9-11-21)26(29)24-17-28(16-19-7-5-6-18(2)14-19)25-13-12-22(31-3)15-23(25)27(24)30/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLXJQGSQVKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

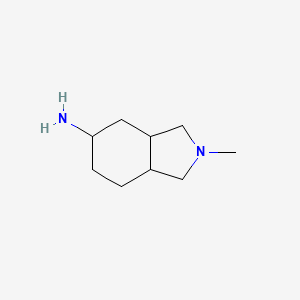

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)

![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)

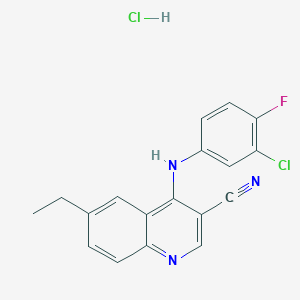

![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)

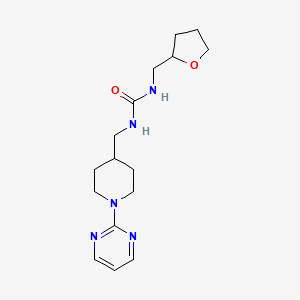

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)

![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)